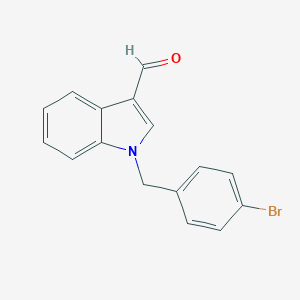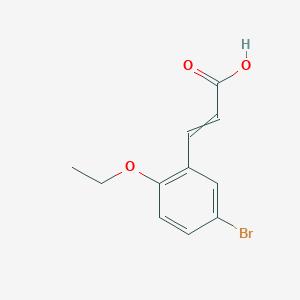
(2S,5S)-N-Hydroxy-2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy and carboxamide groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is highly efficient and provides a high yield of the desired enantiomer . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy and carboxamide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxamide group can yield an amine .
Applications De Recherche Scientifique
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and chiral recognition processes . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The hydroxy and carboxamide groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide include (2S,5S)-5-carboxymethylproline and (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid . These compounds share structural similarities, such as the presence of a pyrrole ring and specific stereochemistry.
Uniqueness: What sets (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide apart is its unique combination of functional groups and stereochemistry. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
Propriétés
Numéro CAS |
170747-75-8 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Clé InChI |
MIGFLYFLCABTNL-WDSKDSINSA-N |
SMILES |
CC1C=CC(N1C(=O)NO)C |
SMILES isomérique |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
SMILES canonique |
CC1C=CC(N1C(=O)NO)C |
Synonymes |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
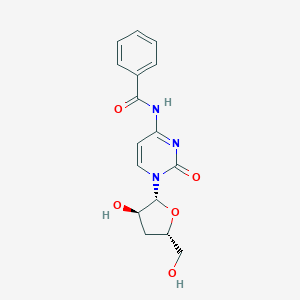
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
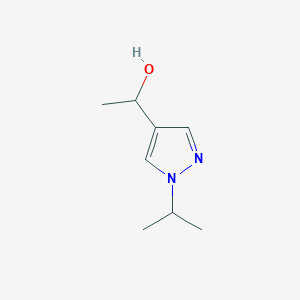
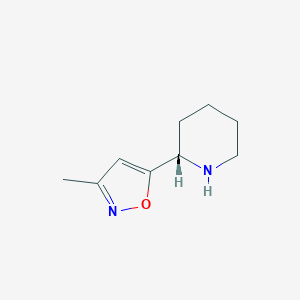
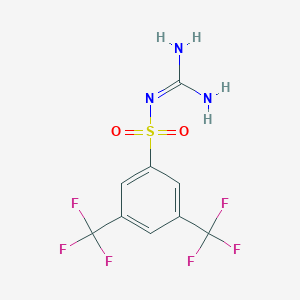


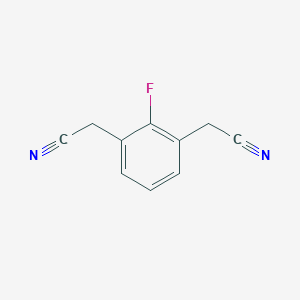

![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
